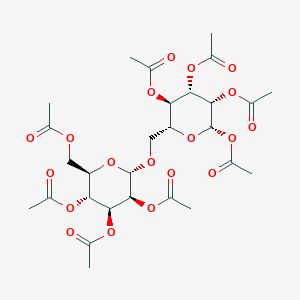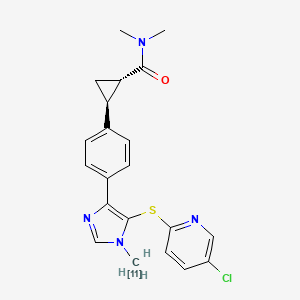
H3 receptor-MO-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H3 receptor-MO-1 is a potent modulator of the histamine H3 receptor. The histamine H3 receptor is a G-protein coupled receptor that plays a crucial role in modulating the release of various neurotransmitters in the central and peripheral nervous systems. This compound is primarily used in the study of neurodegeneration and cognitive disorders .
Análisis De Reacciones Químicas
H3 receptor-MO-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Aplicaciones Científicas De Investigación
H3 receptor-MO-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactions of histamine H3 receptor modulators.
Biology: Helps in understanding the role of histamine H3 receptors in various biological processes, including neurotransmitter release and regulation.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases, cognitive disorders, and other neurological conditions.
Industry: Used in the development of new drugs targeting the histamine H3 receptor
Mecanismo De Acción
H3 receptor-MO-1 exerts its effects by modulating the activity of the histamine H3 receptor. This receptor functions as an autoreceptor and heteroreceptor, regulating the release of neurotransmitters such as dopamine, serotonin, norepinephrine, and acetylcholine. By binding to the histamine H3 receptor, this compound can either inhibit or stimulate the release of these neurotransmitters, depending on its specific activity as an agonist or antagonist .
Comparación Con Compuestos Similares
H3 receptor-MO-1 is unique in its specific modulation of the histamine H3 receptor. Similar compounds include:
- Pheniramine maleate
- Thonzylamine hydrochloride
- S 38093
- ROS 234 dioxalate
- Pimethixene maleate
- KSK94 FA
- Clemastine
- Mebhydrolin These compounds also target histamine receptors but may have different affinities, specificities, and therapeutic applications .
Propiedades
Fórmula molecular |
C20H27N3O2 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
4-[(1S,2S)-2-[(2R)-4-cyclobutyl-2-methylpiperazine-1-carbonyl]cyclopropyl]benzamide |
InChI |
InChI=1S/C20H27N3O2/c1-13-12-22(16-3-2-4-16)9-10-23(13)20(25)18-11-17(18)14-5-7-15(8-6-14)19(21)24/h5-8,13,16-18H,2-4,9-12H2,1H3,(H2,21,24)/t13-,17-,18+/m1/s1 |
Clave InChI |
NJJBLDDRYMCIMQ-XWIAVFTESA-N |
SMILES isomérico |
C[C@@H]1CN(CCN1C(=O)[C@H]2C[C@@H]2C3=CC=C(C=C3)C(=O)N)C4CCC4 |
SMILES canónico |
CC1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)C(=O)N)C4CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12431805.png)
![ethyl 2-[3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12431810.png)





